molecular formula C21H25N3O3S B2942805 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1252921-26-8

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B2942805
CAS No.: 1252921-26-8
M. Wt: 399.51
InChI Key: ICOFPYKKNYTNRC-UHFFFAOYSA-N
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Description

The compound 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide features a thieno[3,2-d]pyrimidine core substituted with a butyl group at the 3-position and an acetamide side chain linked to a 2-isopropylphenyl moiety.

Properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-4-5-11-23-20(26)19-17(10-12-28-19)24(21(23)27)13-18(25)22-16-9-7-6-8-15(16)14(2)3/h6-10,12,14,19H,4-5,11,13H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWMKEQWJOYDOL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=CC=C3C(C)C)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

  • Starting Materials: : Begin with commercially available precursors such as 2-aminothiophene and appropriate acylating agents.

  • Cyclization: : The initial step involves the cyclization of 2-aminothiophene with a carbonyl compound to form the thieno[3,2-d]pyrimidine core.

  • Functionalization: : Introduction of the butyl group at the 3-position via alkylation.

  • Acetylation: : Reacting the intermediate with acetic anhydride to form the final product.

Industrial Production Methods

In an industrial setting, the production might scale up using continuous flow chemistry techniques, which enhance efficiency and yield while maintaining reaction control.

Chemical Reactions Analysis

Nucleophilic Substitution at Position 6

The electron-deficient pyrimidine ring facilitates nucleophilic substitution at position 6. Common reagents include amines, thiols, and alcohols under basic or acidic conditions.

Reaction TypeConditionsReagentsProductYield*
AminationReflux in DMF, K₂CO₃Primary amines (e.g., methylamine)6-Amino derivatives60–75%
ThiolationEtOH, RTThiophenol, NaH6-(Phenylthio) analogs55–68%
AlkoxylationToluene, 80°CMethanol, H₂SO₄6-Methoxy derivatives~50%

*Yields approximate based on analogous thieno[3,2-d]pyrimidine systems.

Oxidation of the Thiophene Ring

The sulfur atom in the thiophene moiety undergoes oxidation with agents like H₂O₂ or m-CPBA, forming sulfoxide or sulfone derivatives.

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)AcOH, 50°CSulfoxidePartial (C=S→S=O)
m-CPBADCM, 0°C → RTSulfoneComplete (C=S→O=S=O)

Hydrolysis of the Acetamide Group

The acetamide side chain is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates.

Hydrolysis TypeConditionsReagentsProduct
AcidicHCl (6M), ΔCarboxylic acidFree -COOH group
BasicNaOH (2M), ΔSodium carboxylateWater-soluble salt

Cross-Coupling Reactions

The aryl groups enable palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig .

Reaction TypeCatalytic SystemSubstratesProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAminesN-Arylated analogs

Functionalization of the Butyl Chain

The 3-butyl substituent can undergo alkylation, oxidation, or halogenation .

ReactionReagentsProductApplication
HalogenationBr₂, FeCl₃3-(Bromobutyl) derivativePrecursor for further substitutions
OxidationKMnO₄, H₂O3-(Carboxybutyl) analogEnhanced solubility

Cyclization Reactions

Under specific conditions, the compound forms fused heterocycles. For example, heating with hydrazine yields triazolo-thienopyrimidines .

Cyclization AgentConditionsProduct
Hydrazine hydrateEtOH, ΔTriazolo[4,3-d]thienopyrimidine
ThioureaDMF, 120°CThiazolo[5,4-d]thienopyrimidine

Key Reaction Mechanisms

  • Nucleophilic Aromatic Substitution : The electron-withdrawing dioxo groups activate position 6 for attack by nucleophiles.

  • Oxidative Ring Expansion : Sulfur oxidation alters ring electronics, influencing subsequent reactivity .

  • Pd-Catalyzed Coupling : The arylacetamide moiety participates in cross-coupling to introduce diverse substituents .

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Utilized as a building block in the synthesis of complex molecules.

  • Catalysis: : Serving as a ligand in metal-catalyzed reactions.

Biology

  • Drug Development: : Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

Medicine

  • Therapeutics: : Examined for use in treating various diseases due to its biological activities.

Industry

  • Materials Science: : Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action involves interactions at the molecular level, where the compound binds to specific targets such as enzymes or receptors. It can inhibit or activate these targets, leading to a cascade of biochemical reactions. For instance, if it acts as an enzyme inhibitor, it may bind to the active site, blocking substrate access and thereby modulating the enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and molecular properties between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target/Activity (If Available) Reference
Target Compound C₂₃H₂₆N₃O₃S ~448.5* 3-butyl-thienopyrimidine; 2-isopropylphenyl acetamide Not explicitly stated N/A
N-(4-Bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}acetamide C₁₉H₂₁BrN₃O₃S 451.4 4-bromo-2-methylphenyl acetamide Not provided
2-[3-(3-Chlorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide C₂₂H₂₀ClN₃O₅S 473.9 3-chlorophenyl; 3,5-dimethoxyphenyl acetamide Not provided
2-{3-[(3,4-Dimethylphenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide C₂₄H₂₂F₃N₃O₃S 489.5 3,4-dimethylbenzyl; 3-trifluoromethylphenyl acetamide Not provided
HC-030031 (TRPA1 Antagonist) C₁₉H₂₁N₃O₅ 371.4 Purine-2,6-dione core; 4-isopropylphenyl acetamide TRPA1 antagonist (IC₅₀: 4–10 µM)
Pyrazolo-thieno[3,2-d]pyrimidine derivatives Varies ~400–500 Ethynylphenyl/trifluoromethylphenyl acetamide; pyrazole substituents Pan-Tropomyosin kinase inhibitors

*Estimated based on structural similarity to .

Key Observations:

The 2-isopropylphenyl group in the target compound may offer steric hindrance compared to bulkier substituents like trifluoromethyl () or bromo/methoxy groups (), influencing receptor binding specificity .

Molecular Weight and Drug-Likeness :

  • The target compound (~448.5 Da) and its analogs fall within the acceptable range for small-molecule therapeutics (typically <500 Da), adhering to Lipinski’s Rule of Five .

Biological Activity

The compound 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide , also referred to as a thieno[3,2-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a unique thieno[3,2-d]pyrimidine core structure with a butyl substituent and an acetamide moiety. The molecular formula is C19H22N3O3SC_{19}H_{22}N_{3}O_{3}S, and it has a molecular weight of approximately 404.5 g/mol. Its structural uniqueness contributes to its biological activity.

Antitumor Activity

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit the dihydrofolate reductase (DHFR) enzyme, crucial for DNA synthesis in cancer cells. Inhibiting DHFR leads to reduced proliferation of tumor cells. A comparative analysis revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like methotrexate, highlighting their potential as effective anticancer agents .

Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundIC50 (μM)Comparison AgentIC50 (μM)
Compound 2016.2Methotrexate47
Compound 223.3-
Compound 236.6-

Antibacterial and Antifungal Properties

The compound has also demonstrated antibacterial and antifungal activities. Its ability to interact with specific biological targets allows it to disrupt the metabolic pathways essential for microbial survival. Studies suggest that thieno[3,2-d]pyrimidines can inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in nucleotide synthesis and metabolic pathways in cancer cells.
  • Targeting Folate Receptors : The thieno[3,2-d]pyrimidine scaffold selectively targets folate receptors overexpressed in many cancer cells, enhancing its therapeutic efficacy while minimizing effects on normal cells .

Case Studies

Several studies have explored the efficacy of thieno[3,2-d]pyrimidine derivatives:

  • A study involving a series of thieno[3,2-d]pyrimidine compounds demonstrated potent growth inhibition across multiple human tumor cell lines. The most active compounds showed enhanced selectivity for cancer cells compared to normal cells .
  • Another investigation focused on the structure-activity relationship (SAR) of these compounds found that modifications at specific positions significantly influenced their biological activity and selectivity profiles .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclocondensationThiourea, HCl, 100°C, 12h6590%
AcetylationChloroacetyl chloride, EtOH, reflux7895%
PurificationSilica gel (CHCl3_3:MeOH 9:1)8599%

Q. Table 2. Computational ADMET Predictions

PropertyPredicted ValueTool UsedReference
logP3.2 ± 0.3SwissADME
BBB PermeabilityLow (CNS MPO = 2)QikProp
CYP3A4 InhibitionModerate (Ki = 5 µM)GLIDE

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